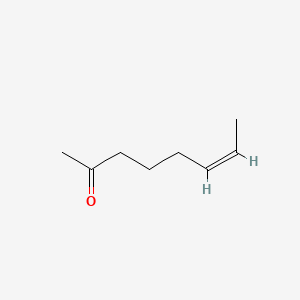
(Z)-6-Octen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-Octen-2-one: is an organic compound with the molecular formula C8H14O. It is a ketone with a double bond in the Z (cis) configuration at the sixth carbon atom. This compound is known for its distinctive odor, which is often described as mushroom-like or earthy. It is used in various applications, including flavoring agents and fragrances.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-6-Octen-2-one involves the aldol condensation of acetaldehyde with 1-octene. This reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired Z-isomer.
Oxidation of Alcohols: Another method involves the oxidation of (Z)-6-octen-2-ol using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3). This reaction is usually performed in an organic solvent such as dichloromethane.
Industrial Production Methods: In industrial settings, this compound can be produced through large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-6-Octen-2-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This compound can be reduced to (Z)-6-octen-2-ol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles like amines or alcohols, leading to the formation of imines or acetals.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, H2O2 in acidic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or alcohols in the presence of acid or base catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: (Z)-6-octen-2-ol.
Substitution: Imines or acetals.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-6-Octen-2-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: This compound is studied for its role in insect pheromones, particularly in species where it acts as an attractant or repellent.
Medicine:
Drug Development: Researchers investigate this compound for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry:
Flavor and Fragrance: It is widely used in the flavor and fragrance industry to impart mushroom-like or earthy notes to products.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action of (Z)-6-Octen-2-one varies depending on its application. In biological systems, it may interact with olfactory receptors, triggering specific sensory responses. In chemical reactions, its reactivity is primarily governed by the carbonyl group and the double bond, which can participate in various nucleophilic and electrophilic reactions.
Comparison with Similar Compounds
(E)-6-Octen-2-one: The E (trans) isomer of 6-Octen-2-one, which has different physical and chemical properties due to the configuration of the double bond.
6-Octenal: An aldehyde with a similar carbon chain but different functional group, leading to distinct reactivity and applications.
2-Octanone: A ketone with a saturated carbon chain, lacking the double bond present in (Z)-6-Octen-2-one.
Uniqueness:
Odor Profile: this compound is unique in its distinctive mushroom-like odor, which is not found in many other compounds.
Reactivity: The presence of both a carbonyl group and a double bond in the Z configuration makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(Z)-oct-6-en-2-one |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h3-4H,5-7H2,1-2H3/b4-3- |
InChI Key |
FPXPWFLCGOFSTQ-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C\CCCC(=O)C |
Canonical SMILES |
CC=CCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



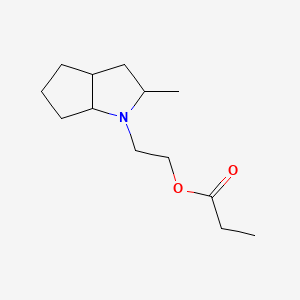


![17-[(Naphthalen-2-yl)oxy]-3,6,9,12,15-pentaoxaheptadecan-1-ol](/img/structure/B14441857.png)
![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)

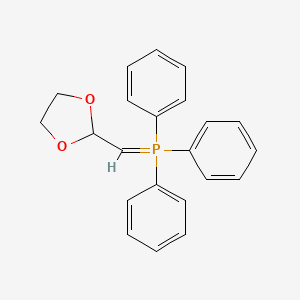
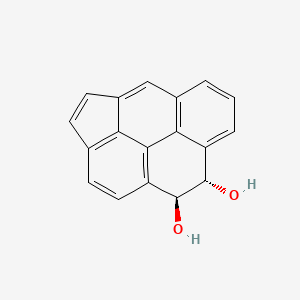
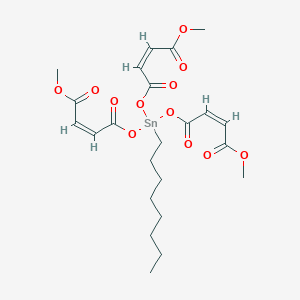
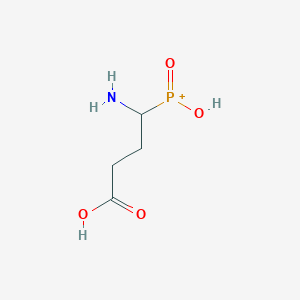
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
